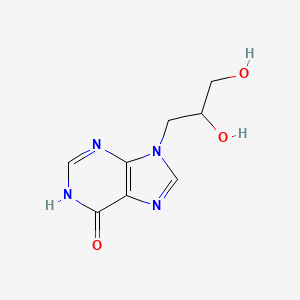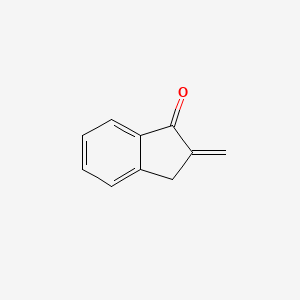
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid is an organic compound with the chemical formula C10H19O7P. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetoxy group and a diethoxyphosphoryl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be achieved through several methods. One common method involves the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base, followed by acetylation of the resulting product. The reaction conditions typically include:
Reactants: Diethyl phosphite and ethyl bromoacetate.
Base: Sodium hydride or potassium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Room temperature to 50°C.
Acetylation: Acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce acetic acid and diethyl phosphoric acid.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding phosphonic acids.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be compared with similar compounds such as:
Diethylphosphonoacetic Acid: Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.
Ethyl 2-Acetoxy-2-(diethoxyphosphoryl)acetate: An ester derivative with similar reactivity but different physical properties.
Diethylphosphonoethanoic Acid: Another related compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of acetoxy and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C8H15O7P |
|---|---|
Molekulargewicht |
254.17 g/mol |
IUPAC-Name |
2-acetyloxy-2-diethoxyphosphorylacetic acid |
InChI |
InChI=1S/C8H15O7P/c1-4-13-16(12,14-5-2)8(7(10)11)15-6(3)9/h8H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
QAFXGVGAIBHDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(=O)O)OC(=O)C)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2,3,5,6-Tetrafluoro-4-(prop-2-en-1-yl)phenyl]methanol](/img/structure/B8604671.png)





![2',3'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8604717.png)






![2-(1,2-Benzothiazol-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8604768.png)
